molecular formula C7H12N4O2 B1218248 7-Nitro-1,3,5-triazaadamantane CAS No. 14612-28-3

7-Nitro-1,3,5-triazaadamantane

Cat. No. B1218248
CAS RN: 14612-28-3
M. Wt: 184.2 g/mol
InChI Key: LPPLVTOEOMJNPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Nitro-1,3,5-triazaadamantane involves the reduction of the nitro group to amino derivatives, which can further undergo substitutive deamination to produce chloro-, bromo-, and thiocyanato- derivatives. Desulfurization of the thiocyanato derivative yields 1,3,5-triazaadamantane, highlighting the compound's adaptability in synthetic chemistry (Kuznetsov, Kosmakov, & Unkovskii, 1985).

Molecular Structure Analysis

Structural analysis through crystallography and NMR data offers insights into the molecular configuration of 7-Nitro-1,3,5-triazaadamantane. The compound exhibits an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring, which is critical for its stability and reactivity (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

Chemical Reactions and Properties

7-Nitro-1,3,5-triazaadamantane undergoes various chemical reactions, including nitration and nitrosation, leading to the formation of N-nitro- and N-nitroso-amines. These reactions showcase the compound's chemical versatility and its potential for further functionalization (Farminer & Webb, 1976).

Scientific Research Applications

Mononuclear Transition Metal Complexes

  • Scientific Field: Chemistry, specifically inorganic and coordination chemistry .
  • Application Summary: 7-Nitro-1,3,5-triazaadamantane is used in the synthesis of mononuclear transition metal complexes. These complexes have potential applications in various areas, including catalysis, magnetism, and materials science .
  • Methods of Application: The synthesis involves the reaction of 7-nitro-1,3,5-triazaadamantane with metal chlorides to form complexes of the type [MCl2(7-nitro-1,3,5-triaza-adamantane)2] (M = Zn(II), Pd(II), Pt(II)) and [MCl2(H2O)2(7-nitro-1,3,5-triazaadamantane)2] (M = Mn (II), Co(II), Ni(II)). The structures of these complexes have been analyzed using X-ray crystallography, elemental analysis, IR and solid state 13C and 15N NMR spectroscopy, supported by density functional theory/gauge independent atomic orbital (DFT/GIAO) calculations .
  • Results or Outcomes: In each case, 7-nitro-1,3,5-triazaadamantane acts as a mono-dentate ligand and binds to one metal center only, despite the presence of three equivalent amino nitrogens. In the Co(II) and Ni(II) complexes, a two-dimensional intermolecular hydrogen bonding network between the aqua- and the chloro ligands is established .

Antiviral Activity

  • Scientific Field: Medical Chemistry and Pharmacology .
  • Application Summary: Among the triazaadamantane derivatives, 7-nitro-1,3,5-triazaadamantane has shown pronounced antiviral activity .
  • Results or Outcomes: The compound showed significant activity against the Frunze strain of influenza A virus at a concentration of 1 µM. Its hydrochloric acid salt also showed activity against the 1C and 9C herpes viruses at a concentration of 100 µM .

Synthesis of trans-Platinum (II) Oxadiazoline Complexes

  • Scientific Field: Inorganic and Coordination Chemistry .
  • Application Summary: 7-Nitro-1,3,5-triazaadamantane is used in the synthesis of trans-platinum (II) oxadiazoline complexes .
  • Methods of Application: The synthesis involves the cycloaddition of nitrones to one of the coordinated nitriles in trans-[PtCl2 (PhCN)2], followed by exchange of the other nitrile by 7-Nitro-1,3,5-triazaadamantane .

Safety And Hazards

The safety and hazards of 7-Nitro-1,3,5-triazaadamantane are not explicitly mentioned in the papers retrieved.


properties

IUPAC Name

7-nitro-1,3,5-triazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c12-11(13)7-1-8-4-9(2-7)6-10(3-7)5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPLVTOEOMJNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037017
Record name 1,3,5-Triaza-7-nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1,3,5-triazaadamantane

CAS RN

14612-28-3
Record name 1,3,5-Triaza-7-nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitro-1,3,5-triaza-adamantane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
G Wagner, PN Horton, SJ Coles - ChemistrySelect, 2016 - Wiley Online Library
Complexes of the type [MCl 2 (7‐nitro‐1,3,5‐triaza‐adamantane) 2 ] (M = Zn(II), Pd(II), Pt(II)) and [MCl 2 (H 2 O) 2 (7‐nitro‐1,3,5‐triazaadamantane) 2 ] (M = Mn (II), Co(II), Ni(II)) have …
V Galik, M Šafář, Z Kafka, S Landa - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
A new synthesis of 1, 3, 5-triazaadamantane (1) is described starting with 7-nitro-1, 3, 5-triazaadamantane (11) which was reduced with zinc to 7-amino-1, 3, 5-triazaadamantane (III). …
Number of citations: 13 cccc.uochb.cas.cz
M Šafář, V Galík, Z Kafka, S Landa - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
A novel synthesis of 7-nitro-l, 3, 5-triazaadamantane (I) and some of its derivatives is described. 7-Amino-(II) and 7-hydroxyamino-l, 3, 5-triazaadamantane (III) were obtained from the …
Number of citations: 4 cccc.uochb.cas.cz
EB Hodge - The Journal of Organic Chemistry, 1972 - ACS Publications
AV NO, Page 1 320 J. Org. Chem., Vol. No. Notes 7-Nitro-l,3,5-triazaadamantane and Derivatives. Reactions of Azaadamantanes with Anhydrides EB Hodge Research …
Number of citations: 31 pubs.acs.org
S Sieste, I Lifincev, N Stein, G Wagner - Dalton Transactions, 2017 - pubs.rsc.org
trans-Platinum(II) oxadiazoline complexes with 7-nitro-1,3,5-triazaadamantane (NO2-TAA) or hexamethylenetetramine (hmta) ligands have been synthesised from trans-[PtCl2(PhCN)2] …
Number of citations: 8 pubs.rsc.org
Z Kafka, V Galík, L Vodička - Collection of Czechoslovak …, 1978 - cccc.uochb.cas.cz
A novel procedure was developed for the reduction of 7-nitro-1, 3, 5-triazaadamantane to 7-amino--1, 3.5-triazaadamantane. The reactivity of the two compounds in acidic medium was …
Number of citations: 4 cccc.uochb.cas.cz
AR Farminer, GA Webb - Organic Magnetic Resonance, 1976 - Wiley Online Library
H and 13 C NMR data are reported for hexamethylenetetramine (hexamine), 7‐nitro‐1,3,5‐triazaadamantane and some of their quaternary derivatives. INDO molecular orbital …
Number of citations: 14 onlinelibrary.wiley.com
VA Shkulev, IB Saakyan, TE Agadzhanyan - Chemistry of Heterocyclic …, 1992 - Springer
7-Aroyl- and 7-heteroyl-1,3,5-triazaadamantanes were obtained by condensation of aromatic and heterocyclic compounds containing an acetyl group with hexamethylenetetramine in …
Number of citations: 4 link.springer.com
AR Farminer - 1974 - search.proquest.com
The object of this work is to obtain a bettor understanding of the chemistry of the nitrolysis reaction of hexamine in nitric acid alone, this reaction giving primarily 3, 5-dinitro-1, 3, 5-…
Number of citations: 4 search.proquest.com
AI Kuznetsov, VA Kosmakov, BV Unkovskii - Chemistry of Heterocyclic …, 1985 - Springer
Reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel gave 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane, from which 7-chloro-, …
Number of citations: 1 link.springer.com

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